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Introduction
SYBR Green II is a highly sensitive fluorescent nucleic acid stain optimal for detecting RNA and

single-stranded DNA (ssDNA) in electrophoretic gels. Its superior fluorescence quantum yield,

binding affinity, and fluorescence enhancement make it a significantly more sensitive

alternative to traditional stains like ethidium bromide for the analysis of RNA on denaturing

agarose gels.[1][2][3] Notably, the fluorescence of SYBR Green II is not quenched by

denaturants such as formaldehyde and urea, eliminating the need for extensive washing steps

prior to visualization.[1][4][5] This characteristic streamlines the workflow for applications like

Northern blot analysis, where maintaining RNA integrity is paramount. This document provides

detailed protocols and application notes for the successful use of SYBR Green II in staining

denaturing agarose gels for RNA analysis.

Principle of SYBR Green II Staining
SYBR Green II is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in

solution but fluoresces brightly upon binding to nucleic acids.[1] It primarily binds to single-

stranded nucleotides.[6][7] The dye is maximally excited at 497 nm and has a secondary

excitation peak at 254 nm, with a fluorescence emission maximum at 520 nm.[1][3][4] This

allows for visualization using a variety of common laboratory equipment, including UV

transilluminators and laser-based gel scanners.[1][5] A key advantage of SYBR Green II is its
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higher quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36),

making it particularly well-suited for RNA detection.[1][8]

Quantitative Data Summary
The following tables summarize key quantitative data for the use of SYBR Green II in staining

denaturing agarose gels.

Table 1: Spectral Properties of SYBR Green II

Property Wavelength (nm)

Maximal Excitation 497

Secondary Excitation 254

Emission 520

Data sourced from multiple references.[1][3][4]

Table 2: Recommended Staining Conditions

Parameter Denaturing Agarose/Formaldehyde Gels

Stain Dilution 1:5,000 in TBE buffer[4][5][8]

Staining Buffer
TBE (89 mM Tris, 89 mM Boric Acid, 1 mM

EDTA)

Optimal pH 7.5 - 8.0[4][8][9]

Staining Time 20 - 40 minutes[2][8]

Destaining Not required[1][4][8]

Table 3: Detection Sensitivity on Denaturing Agarose Gels
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Illumination Source Detection Limit (per band)

254 nm epi-illumination ~1 ng RNA[1][4][5][8]

300 nm transillumination ~4 ng RNA[1][4][8]

Experimental Protocols
I. Preparation of Denaturing Formaldehyde-Agarose Gel
This protocol is adapted from standard molecular biology methods.[10]

Materials:

Agarose

Deionized, RNase-free water

10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

37% (12.3 M) formaldehyde

Gel casting tray and combs

Procedure:

To prepare 100 mL of a 1% agarose gel, add 1.0 g of agarose to 72 mL of RNase-free water.

Melt the agarose in a microwave or by heating, ensuring it is completely dissolved.

Cool the molten agarose to approximately 60°C.

In a fume hood, add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde.

Mix gently but thoroughly.

Pour the gel into a casting tray with the desired combs and allow it to solidify completely.

II. RNA Sample Preparation and Electrophoresis
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Materials:

RNA sample

Formaldehyde Load Dye (e.g., containing formamide, formaldehyde, bromophenol blue,

xylene cyanol, and ethidium bromide if desired for tracking, though post-staining with SYBR

Green II is recommended for sensitivity)[10]

1X MOPS running buffer

Procedure:

For each RNA sample, mix 1-3 µg of RNA with 2-3 volumes of Formaldehyde Load Dye.

Denature the RNA samples by heating at 65-70°C for 5-15 minutes.[10]

Place the solidified gel in an electrophoresis tank and cover it with 1X MOPS running buffer.

Load the denatured RNA samples into the wells.

Perform electrophoresis at 5-6 V/cm until the bromophenol blue dye has migrated

approximately two-thirds of the length of the gel.[10]

III. Post-Electrophoresis Staining with SYBR Green II
Materials:

SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

TBE buffer (pH 7.5 - 8.0)

Plastic staining container

Procedure:

Prepare the SYBR Green II staining solution by diluting the 10,000X stock solution 1:5,000 in

TBE buffer in a plastic container.[4][5][8] For example, add 10 µL of SYBR Green II stock to

50 mL of TBE buffer. It is recommended to use a plastic container as the dye may adsorb to

glass surfaces.[1][8]
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Carefully place the gel into the staining container.

Add enough staining solution to completely submerge the gel.

Protect the staining container from light by covering it with aluminum foil or placing it in a

dark area.

Agitate the gel gently on a shaker for 20-40 minutes at room temperature.[2][8]

Destaining is not necessary.[1][4][8]

IV. Visualization and Documentation
Materials:

UV transilluminator (254 nm or 300 nm) or a blue-light transilluminator

Gel documentation system with an appropriate filter (e.g., SYBR Green gel stain

photographic filter)

Procedure:

Carefully transfer the stained gel to a UV transilluminator. For highest sensitivity, use 254 nm

epi-illumination.[1][4] 300 nm transillumination can also be used.[1][4]

Visualize the RNA bands.

For photographic documentation, use a SYBR Green gel stain photographic filter.[1][4]

Orange-red filters used for ethidium bromide are not suitable for SYBR Green II.[1][4][9]

Capture the image using the gel documentation system. Longer exposure times may be

required for detecting low-abundance RNA.[4]

Downstream Applications
RNA stained with SYBR Green II is compatible with downstream applications such as Northern

blotting. The dye does not interfere with the transfer of RNA to a membrane.[1][8] It is

recommended to include 0.1% - 0.3% SDS in the prehybridization and hybridization buffers to
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remove the dye.[3][8] The dye can be efficiently removed from nucleic acids by ethanol

precipitation.[5]

Troubleshooting
Issue Possible Cause Recommendation

Weak or no signal

- Insufficient RNA loaded-

Suboptimal pH of staining

buffer- Staining solution too old

- Increase the amount of RNA

loaded.- Ensure the pH of the

TBE staining buffer is between

7.5 and 8.0.[4][8][9]- Prepare

fresh staining solution;

aqueous solutions are less

stable and should be used

within 24 hours.[1][8]

High background

- Incomplete removal of

unbound dye (rare with SYBR

Green II)

- While destaining is not

typically required, a brief rinse

in TBE buffer can be

performed if background is

problematic.

Smeared RNA bands

- RNA degradation- Gel

overheating during

electrophoresis

- Use RNase-free solutions

and equipment.- Run the gel at

a lower voltage.

Visual Workflows
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Caption: Experimental workflow for SYBR Green II staining.
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Caption: Logical steps in RNA analysis using SYBR Green II.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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